PI 103-D8 -

PI 103-D8

Catalog Number: EVT-1504680
CAS Number:
Molecular Formula: C₁₉H₈D₈N₄O₃
Molecular Weight: 356.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PI 103-D8 is a chemical compound that serves as a potent dual inhibitor of phosphatidylinositide 3-kinase and mammalian target of rapamycin complex 1 signaling pathways. These pathways are crucial in various cellular processes, including growth, proliferation, and survival, particularly in cancer cells. The compound is derived from the original PI 103, which has been extensively studied for its therapeutic potential in treating cancers such as acute myeloid leukemia by inhibiting key signaling mechanisms that promote tumor growth and survival .

Source

PI 103-D8 is synthesized through advanced organic chemistry techniques, often involving modifications of existing compounds to enhance efficacy and specificity. The original source of PI 103 was identified in research focused on targeting the phosphatidylinositol 3-kinase pathway, which is frequently activated in many cancers .

Classification

PI 103-D8 is classified as a small molecule inhibitor and belongs to the category of pharmaceutical agents specifically targeting intracellular signaling pathways. Its classification is significant due to its mechanism of action and potential applications in oncology.

Synthesis Analysis

Methods

The synthesis of PI 103-D8 typically involves several organic synthesis techniques, including:

  • Coupling Reactions: These are often used to form the core structure of the compound.
  • Functional Group Modifications: Alterations to existing functional groups are made to enhance biological activity and selectivity.
  • Purification Techniques: After synthesis, purification methods such as chromatography are employed to isolate the desired compound from by-products.

Technical Details

The synthesis process may include using reagents like palladium catalysts for cross-coupling reactions, followed by purification steps involving solvent extraction and recrystallization to achieve high purity levels necessary for biological testing .

Molecular Structure Analysis

Structure

The molecular structure of PI 103-D8 can be characterized by its specific arrangement of atoms that define its chemical properties. The compound features a complex arrangement that includes aromatic rings and functional groups conducive to binding with target proteins within the cell.

Data

Chemical Reactions Analysis

Reactions

PI 103-D8 undergoes various chemical reactions that are critical for its function as an inhibitor:

  • Binding Reactions: The compound interacts with phosphatidylinositide 3-kinase and mammalian target of rapamycin complex 1 through non-covalent interactions.
  • Metabolic Transformations: In biological systems, PI 103-D8 may be subjected to metabolic processes that can affect its efficacy and half-life.

Technical Details

The kinetics of these reactions can be studied using enzyme assays where the inhibition potency is measured under different concentrations of the compound, providing insights into its mechanism of action .

Mechanism of Action

Process

The mechanism by which PI 103-D8 exerts its effects involves inhibition of key signaling pathways:

  1. Inhibition of Phosphatidylinositide 3-Kinase: This prevents downstream signaling that leads to cell survival and proliferation.
  2. Inhibition of Mammalian Target of Rapamycin Complex 1: This further disrupts cellular growth signals, leading to cell cycle arrest.

Data

Research indicates that PI 103-D8 induces G1 phase cell cycle arrest in various leukemic cell lines, showcasing its potential as a therapeutic agent against cancers characterized by aberrant activation of these pathways .

Physical and Chemical Properties Analysis

Physical Properties

PI 103-D8 typically appears as a crystalline solid with specific melting points and solubility characteristics in organic solvents.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Specific molecular weight values can be determined through analytical methods.
  • Stability: The stability under physiological conditions is crucial for its application in therapeutic settings.

Relevant data on these properties can often be found in chemical databases or literature reporting on similar compounds .

Applications

Scientific Uses

PI 103-D8 has significant applications in scientific research, particularly in oncology. Its uses include:

  • Cancer Research: As a model compound for studying the inhibition of phosphatidylinositide 3-kinase/mammalian target of rapamycin signaling pathways.
  • Therapeutic Development: Potential development into a therapeutic agent for treating cancers such as acute myeloid leukemia due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells .
Introduction to PI 103-D8

Chemical Characterization of PI 103-D8

Molecular Structure and Isotopic Labeling

PI 103-D8 features the core chemical scaffold of PI-103 (C₁₉H₁₆N₄O₃) with systematic replacement of eight hydrogen atoms with deuterium at the morpholine ring. Its molecular formula is C₁₉H₈D₈N₄O₃, yielding a molecular weight of 356.4 g/mol compared to 348.4 g/mol for non-deuterated PI-103. The structural framework consists of:

  • A furopyridine core serving as the ATP-competitive hinge-binding motif
  • A phenolic substituent essential for target engagement
  • A morpholine ring (fully deuterated at all carbon positions) influencing solubility and metabolic stability

The deuterium atoms are incorporated at the carbon positions adjacent to oxygen and nitrogen within the morpholine moiety, locations prone to oxidative metabolism in the parent compound. This strategic deuteration preserves the molecule's stereoelectronic properties while altering bond dissociation energies critical for enzymatic processing [1] [8].

Table 1: Molecular Characteristics of PI 103-D8 vs. PI-103

CharacteristicPI 103-D8PI-103
Molecular FormulaC₁₉H₈D₈N₄O₃C₁₉H₁₆N₄O₃
Molecular Weight356.4 g/mol348.4 g/mol
Deuterium PositionsMorpholine ring (C₂,₃,₅,₆-H → D)None
IUPAC Name3-[6-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol3-[6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol
InChI KeyXKFBHPAFQHPEJT-HZLEQKQBSAXKFBHPAFQHPEJT-UHFFFAOYSA

Synthetic Pathways and Deuterium Incorporation

The synthesis of PI 103-D8 involves multi-step organic transformations with deuterium introduced at advanced intermediates:

  • Core Assembly: Condensation of ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate with 3-methoxybenzoyl chloride forms the amide intermediate, followed by cyclization under basic conditions to construct the tricyclic system [4].
  • Demethylation-Acetylation: Cleavage of the methoxy group using HBr/AcOH yields the phenolic intermediate, which is temporarily protected as acetate ester [4].
  • Chlorination-Morpholine Substitution: Phosphorus oxychloride-mediated chlorination at C4 position enables nucleophilic displacement with deuterated morpholine (d8-morpholine) under reflux conditions [4].
  • Purification: Final purification via column chromatography or recrystallization yields PI 103-D8 with >99% isotopic purity confirmed by mass spectrometry [8].

The deuterated morpholine precursor is synthesized independently through catalytic exchange or reduction of deuterated dicarbonyl compounds, ensuring high isotopic enrichment. The synthetic route emphasizes regioselective deuteration only at positions influencing metabolic stability without altering the pharmacophore [4] [8].

Physicochemical Properties

PI 103-D8 exhibits solubility and stability characteristics mirroring its parent compound with minor deuterium-induced differences:

  • Solubility Profile:
  • Highly soluble in DMSO (68.89 mM or 24 mg/mL)
  • Poor water solubility (<1 mg/mL)
  • Negligible ethanol solubility (<1 mg/mL)
  • Solution Stability: Stable in DMSO stock solutions for >6 months at -20°C, but susceptible to hydrolytic degradation in aqueous buffers above pH 8.0
  • Solid-State Stability: Maintains chemical integrity for ≥24 months when stored desiccated at -20°C
  • Lipophilicity: LogP value approximately 3.2 (similar to PI-103), indicating moderate membrane permeability

Table 2: Solubility Profile of PI 103-D8

SolventSolubility (25°C)Practical Handling Considerations
DMSO24 mg/mL (68.89 mM)Preferred solvent for stock solutions; stable frozen aliquots
Water<1 mg/mLRequires cosolvents (e.g., PEG, cyclodextrins) for biological studies
Ethanol<1 mg/mLNot suitable for dissolution; precipitates upon dilution
PBS (pH 7.4)<0.1 mg/mLRequires surfactant-assisted dispersion for in vitro assays

The deuterium substitution minimally impacts ionization constants (pKa remains ~7.1 for morpholine nitrogen and ~9.8 for phenolic hydroxyl) but may influence crystalline packing density as evidenced by differential scanning calorimetry thermograms [1].

Historical Development and Rationale for Deuterated Analogs

Comparative Analysis with Parent Compound PI-103

PI-103 emerged as a first-in-class dual PI3K/mTOR inhibitor with exceptional biochemical potency but clinically limiting pharmacokinetics:

  • Kinase Inhibition Profile:
  • DNA-PK: IC₅₀ = 2 nM
  • p110α: IC₅₀ = 8 nM
  • mTORC1: IC₅₀ = 20 nM
  • mTORC2: IC₅₀ = 83 nM [1] [7]
  • Cellular Activity: Nanomolar growth inhibition across diverse cancer lines (e.g., IC₅₀ = 100 nM in PC3 prostate cancer) [1] [7]
  • Pharmacokinetic Limitations:
  • Rapid hepatic metabolism (t₁/₂ < 30 min in mice)
  • Negligible oral bioavailability due to extensive first-pass metabolism
  • High plasma clearance (>100 mL/min/kg) [4]

PI 103-D8 was developed specifically to address these limitations while preserving the parent compound's target engagement profile. Biochemical assays confirm identical kinase selectivity patterns between PI-103 and PI 103-D8, validating retention of target inhibition despite deuteration [1] [8].

Role of Deuterium in Pharmacokinetic Optimization

Deuterium incorporation leverages the kinetic isotope effect (KIE) to attenuate metabolism at vulnerable sites:

  • Mechanistic Basis: C-D bonds exhibit ~6-10 times lower cleavage rates than C-H bonds due to reduced zero-point vibrational energy, particularly impactful for cytochrome P450-mediated oxidations
  • Metabolic Hotspots: The morpholine ring undergoes oxidative ring-opening catalyzed by CYP3A4, generating inactive carboxylic acid metabolites
  • Experimental Evidence: In vitro microsomal studies show 3-fold increased half-life for PI 103-D8 vs. PI-103
  • Pharmacokinetic Outcomes:
  • Oral administration of PI 103-D8 (10 mg/kg) in mice yields 100-fold higher AUC (8879.9 ng/mLh) compared to PI-103 (88.2 ng/mLh)
  • Intraperitoneal administration shows 41-fold higher AUC for PI 103-D8 metabolites
  • Conversion to active species PI-103 occurs in vivo, with sustained exposure supporting target engagement [4]

Alternative strategies like boron-containing bioisosteres (e.g., PI-103BE) demonstrate complementary approaches, where a boronate ester replaces the phenolic hydroxyl group. This modification enhances oral bioavailability through distinct mechanisms but yields different metabolite profiles. PI-103BE achieves 76% oral bioavailability in mice but generates a boronic acid intermediate rather than directly reconstituting PI-103 [4].

Table 3: Deuterated Kinase Inhibitors in Preclinical Development

CompoundDeuteration SitesTarget ProfileKey Pharmacokinetic Improvement
PI 103-D8Morpholine ringPan-PI3K/mTOR/DNA-PK100× ↑ oral AUC vs. PI-103
DeudelvigBenzyl positionsJAK1/25× ↑ plasma half-life
CXD-1032Piperazine ringBET bromodomains3× ↑ brain penetration
LXH-2201Methyl groupEGFR T790M8× ↓ clearance rate

The strategic deuteration exemplified by PI 103-D8 represents a rational approach to prolonging exposure of tool compounds for in vivo target validation studies, particularly where rapid metabolism confounds pharmacological assessment. While not a universal solution to pharmacokinetic challenges, it offers a complementary strategy to prodrug approaches and formulation optimization for specialized research applications [1] [4] [8].

Properties

Product Name

PI 103-D8

Molecular Formula

C₁₉H₈D₈N₄O₃

Molecular Weight

356.4

Synonyms

3-[4-(4-Morpholinyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl]phenol-D8; PIK 103-D8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.